5-(Trifluoromethyl)nicotinaldehyde

Beschreibung

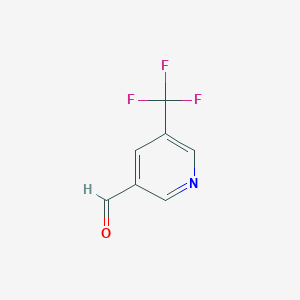

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(trifluoromethyl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO/c8-7(9,10)6-1-5(4-12)2-11-3-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIEHHNVILFHOIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30563714 | |

| Record name | 5-(Trifluoromethyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131747-67-6 | |

| Record name | 5-(Trifluoromethyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(trifluoromethyl)pyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 5-(Trifluoromethyl)nicotinaldehyde

An In-depth Technical Guide to the Physicochemical Properties of 5-(Trifluoromethyl)nicotinaldehyde

Authored by a Senior Application Scientist

Abstract

This compound is a pivotal heterocyclic building block in the fields of medicinal chemistry and agrochemical synthesis. The strategic incorporation of a trifluoromethyl (-CF₃) group onto the pyridine scaffold imparts a unique combination of electronic and steric properties that can significantly enhance the metabolic stability, membrane permeability, and binding affinity of derivative compounds. This guide provides a comprehensive technical overview of the core , offering in-depth analysis, validated experimental protocols, and expert insights for researchers, scientists, and drug development professionals.

Molecular and Physicochemical Profile

This compound, also known as 5-(trifluoromethyl)pyridine-3-carbaldehyde, is a solid, often appearing as a faint lemon-colored powder.[1] Its structure is characterized by a pyridine ring substituted with a strongly electron-withdrawing trifluoromethyl group at the 5-position and an aldehyde functional group at the 3-position. This substitution pattern dictates its reactivity and physical properties.

The trifluoromethyl group is one of the most significant moieties in modern drug design.[2] With an electronegativity of 3.46 and a Hammett constant of 0.54, it acts as a potent electron-withdrawing group, influencing the electronic distribution of the entire pyridine ring system.[3] This electronic pull enhances the acidity of the molecule and can modulate its interaction with biological targets.[4] Furthermore, the C-F bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), which accounts for the high metabolic stability often observed in trifluoromethyl-containing pharmaceuticals.[2]

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 131747-67-6 | [1][5] |

| Molecular Formula | C₇H₄F₃NO | [5] |

| Molecular Weight | 175.11 g/mol | [5] |

| Appearance | Faint lemon powder | [1] |

| Boiling Point | 201.2 ± 35.0 °C (Predicted) | [1] |

| Density | 1.369 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 1.01 ± 0.20 (Predicted) | [1] |

| XLogP3 (Lipophilicity) | 1.91 | [5] |

| Polar Surface Area (PSA) | 29.96 Ų | [5] |

| Refractive Index | 1.476 | [5] |

Spectroscopic Characterization: A Multi-faceted Approach

Accurate structural confirmation of this compound relies on a combination of spectroscopic techniques. The following sections detail the expected spectral signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone for unambiguous structure elucidation. The spectra are typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR: The proton spectrum is expected to show four distinct signals in the aromatic and aldehydic regions.

-

Aldehyde Proton (-CHO): A singlet appearing far downfield, typically in the range of δ 9.9 - 10.2 ppm, due to the deshielding effect of the carbonyl group.

-

Pyridine Protons: Three signals corresponding to the protons at positions 2, 4, and 6 of the pyridine ring. Due to the electron-withdrawing effects of both the aldehyde and trifluoromethyl groups, these protons will be significantly deshielded, appearing in the δ 8.0 - 9.5 ppm range. Their specific multiplicities (e.g., doublet, singlet, or doublet of doublets) will depend on their coupling constants. For instance, the H2 proton might appear as a singlet or a narrow doublet, H4 as a singlet, and H6 as a singlet or narrow doublet.

-

-

¹³C NMR: The carbon spectrum provides insight into the carbon framework.

-

Carbonyl Carbon (C=O): A signal in the δ 189 - 195 ppm range.[6]

-

Pyridine Carbons: Signals for the five carbons of the pyridine ring will appear between δ 120 - 155 ppm. The carbon attached to the trifluoromethyl group (C5) will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF).

-

Trifluoromethyl Carbon (-CF₃): A distinct quartet around δ 120 - 125 ppm, with a large coupling constant (¹JCF ≈ 270-280 Hz).

-

-

¹⁹F NMR: This technique is highly specific for fluorine-containing compounds.

-

A single, strong signal is expected for the three equivalent fluorine atoms of the -CF₃ group. In the absence of other fluorine atoms, this signal will be a singlet, typically appearing in the range of δ -60 to -70 ppm relative to a standard like CFCl₃.[7]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups by their characteristic vibrational frequencies.[8]

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1700 - 1720 cm⁻¹. This is a classic indicator of an aromatic aldehyde.

-

C-H Stretch (Aldehyde): Two weaker bands may be visible around 2820 cm⁻¹ and 2720 cm⁻¹, corresponding to the C-H bond of the aldehyde group.

-

C-F Stretches (-CF₃): Strong, broad absorption bands are characteristic of the C-F bonds and are typically found in the fingerprint region, between 1100 - 1350 cm⁻¹.

-

Aromatic C=C and C=N Stretches: Medium to weak absorptions in the 1400 - 1600 cm⁻¹ range are indicative of the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): In high-resolution mass spectrometry (HRMS), the molecular ion peak would be observed at an m/z corresponding to the exact mass of C₇H₄F₃NO (175.0245).[5][9]

-

Fragmentation: Common fragmentation pathways would likely involve the loss of the aldehyde group (-CHO, 29 Da) or the trifluoromethyl group (-CF₃, 69 Da).

Reactivity, Stability, and Synthetic Pathways

The dual functionality of this compound makes it a versatile synthetic intermediate.

Key Reactions

The aldehyde group is a synthetic handle for numerous transformations, including:

-

Oxidation: Can be readily oxidized to the corresponding carboxylic acid, 5-(trifluoromethyl)nicotinic acid, using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).[10]

-

Reduction: Can be reduced to the primary alcohol, (5-(trifluoromethyl)pyridin-3-yl)methanol, using reducing agents such as sodium borohydride (NaBH₄).[10]

-

Reductive Amination: Reacts with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the corresponding amines.

-

Wittig Reaction: Reacts with phosphorus ylides to form alkenes.

The trifluoromethyl group enhances the stability of the molecule. It is generally unreactive under common synthetic conditions and serves to increase the metabolic stability of resulting drug candidates.[2]

Caption: Key synthetic transformations of this compound.

Proposed Synthetic Route

A common strategy for synthesizing substituted pyridines is through palladium-catalyzed cross-coupling reactions. A plausible and efficient route to this compound would involve the formylation of a suitable precursor like 3-bromo-5-(trifluoromethyl)pyridine.

Caption: A plausible synthetic workflow via metal-halogen exchange and formylation.

Experimental Protocol: NMR Spectroscopic Analysis

This protocol describes a self-validating system for obtaining high-quality NMR spectra. The causality behind each step is explained to ensure technical accuracy.

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation:

-

Action: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Rationale: This concentration provides an optimal signal-to-noise ratio without causing significant line broadening. CDCl₃ is a good choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.

-

-

Instrument Setup & Shimming:

-

Action: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming.

-

Rationale: The lock signal corrects for magnetic field drift, ensuring spectral stability. Shimming homogenizes the magnetic field across the sample volume, which is critical for achieving sharp, well-resolved peaks.

-

-

¹H NMR Acquisition:

-

Action: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, a relaxation delay (d1) of 1-2 seconds, and 8-16 scans.

-

Rationale: A smaller pulse angle and a short delay allow for rapid data acquisition. Since proton signals are strong, a small number of scans is usually sufficient.

-

-

¹⁹F NMR Acquisition:

-

Action: Switch the probe to the fluorine channel. Acquire the spectrum with broadband proton decoupling.

-

Rationale: Proton decoupling simplifies the spectrum by removing ¹H-¹⁹F couplings, resulting in a clean singlet for the -CF₃ group.

-

-

¹³C NMR Acquisition:

-

Action: Acquire the spectrum using a standard proton-decoupled pulse sequence. A longer acquisition time (e.g., 1-2 hours) with a larger number of scans (e.g., 1024 or more) is typically required.

-

Rationale: The natural abundance of ¹³C is low (~1.1%), and its gyromagnetic ratio is smaller than that of ¹H, resulting in a much lower intrinsic sensitivity. Therefore, more scans are needed to achieve an adequate signal-to-noise ratio.

-

-

Data Processing and Validation:

-

Action: Apply Fourier transformation, phase correction, and baseline correction to the raw data (FID). Calibrate the ¹H and ¹³C spectra to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C). Integrate the ¹H signals.

-

Rationale: Proper processing is essential for accurate chemical shift determination and quantitative analysis. The integration of the ¹H spectrum should yield a proton ratio consistent with the molecular structure (1:1:1:1 for the four unique protons). This serves as an internal validation of the sample's purity and identity.

-

Safety, Handling, and Storage

Working with any chemical intermediate requires adherence to strict safety protocols.

GHS Hazard Information:

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning[1]

-

Hazard Statements:

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[11]

-

Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Avoid prolonged or repeated contact.[12]

-

Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH-approved particulate respirator.[11]

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[13]

Spill and Disposal:

-

Minor Spills: For small spills of the solid, sweep up carefully, avoiding dust generation, and place in a sealed container for disposal.[12]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Storage:

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12] The recommended storage temperature is 2-8°C.[1]

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases.

References

-

Fujikawa, K., & Fujioka, T. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 131–139. [Link]

-

Mykhailiuk, P. K., et al. (2023). Synthesis and Physicochemical Characterization of 5-Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv. [Link]

-

J. C. F. F. Pontes, et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Sokolenko, T. M., & Yagupolskii, Yu. L. (2024). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Journal of Organic and Pharmaceutical Chemistry, 22(1), 22–30. [Link]

-

Sokolenko, T. M., & Yagupolskii, Yu. L. (2024). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. ResearchGate. [Link]

-

Infrared (IR) Spectroscopy. Chemistry LibreTexts. [Link]

-

Supporting Information for Trifluoromethylation of (Hetero)aryl Chlorides with TMSCF₃. The Royal Society of Chemistry. [Link]

-

MSDS of 2-(2-(Trifluoromethoxy)phenyl)-5-(trifluoromethyl)isonicotinaldehyde. Capot Chemical Co., Ltd. [Link]

-

High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. PMC. [Link]

Sources

- 1. 5-Trifluoromethyl-pyridine-3-carbaldehyde | 131747-67-6 [m.chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. echemi.com [echemi.com]

- 6. rsc.org [rsc.org]

- 7. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 6-Hydroxy-2-(trifluoromethyl)nicotinaldehyde | 1227514-21-7 | Benchchem [benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. capotchem.cn [capotchem.cn]

A Technical Guide to 5-(Trifluoromethyl)nicotinaldehyde: A Cornerstone Building Block in Modern Chemistry

Executive Summary: 5-(Trifluoromethyl)nicotinaldehyde, a fluorinated heterocyclic aldehyde, has emerged as a pivotal building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The strategic placement of a trifluoromethyl group on the pyridine ring imparts unique physicochemical properties, including increased metabolic stability, enhanced binding affinity, and modified lipophilicity, making it a highly sought-after intermediate. This guide provides an in-depth analysis of its chemical properties, validated synthesis protocols, key reactive pathways, and its application in drug discovery, serving as a comprehensive resource for researchers and drug development professionals.

Introduction: The Strategic Importance of Fluorinated Pyridines

The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry for optimizing drug-like properties. The trifluoromethyl (-CF₃) group, in particular, is valued for its strong electron-withdrawing nature, metabolic stability, and its ability to act as a lipophilic hydrogen bond mimic. When incorporated into a pyridine scaffold—a privileged heterocycle present in numerous bioactive compounds—the resulting trifluoromethylpyridine (TFMP) moiety offers a powerful tool for molecular design.[1]

This compound, belonging to this class, serves as a versatile synthetic intermediate. Its aldehyde functionality provides a reactive handle for a wide array of chemical transformations, allowing for its seamless integration into larger, more complex molecular architectures. This dual functionality—the property-enhancing -CF₃ group and the synthetically versatile aldehyde—underpins its value in the development of novel therapeutic agents and advanced agrochemicals.[1][2]

Physicochemical Properties and Identifiers

Accurate identification and understanding of a compound's physical properties are fundamental for its use in a research and development setting. The key identifiers and properties for this compound are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | 5-(Trifluoromethyl)pyridine-3-carbaldehyde | [3][4] |

| Common Name | This compound | [3] |

| CAS Number | 131747-67-6 | [3][4] |

| Molecular Formula | C₇H₄F₃NO | [3][4] |

| Molecular Weight | 175.11 g/mol | [3] |

| Appearance | Faint lemon or off-white powder/solid | [3] |

| Boiling Point | 201.2 ± 35.0 °C (Predicted) | [3] |

| Density | 1.369 ± 0.06 g/cm³ (Predicted) | [3] |

| Canonical SMILES | C1=C(C=NC=C1C(F)(F)F)C=O | - |

| InChI Key | KIEHHNVILFHOIG-UHFFFAOYSA-N | [4] |

Synthesis and Manufacturing Pathway

The most common and efficient synthesis of this compound relies on a metal-halogen exchange reaction starting from a readily available precursor, 3-bromo-5-(trifluoromethyl)pyridine. This method offers high regioselectivity and good yields.

Causality of Experimental Choices:

-

Starting Material: 3-Bromo-5-(trifluoromethyl)pyridine is the ideal starting point. The bromine atom at the 3-position is selectively targeted for metal-halogen exchange, leaving the more stable C-F bonds of the trifluoromethyl group untouched.

-

Lithiation Reagent: An organolithium reagent, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), is used to perform the metal-halogen exchange. This reaction is conducted at very low temperatures (-78 °C) to prevent side reactions and decomposition of the highly reactive pyridyllithium intermediate.[5]

-

Formylating Agent: N,N-Dimethylformamide (DMF) is an excellent electrophile for introducing the aldehyde group. The nucleophilic lithiated pyridine attacks the electrophilic carbonyl carbon of DMF. The resulting tetrahedral intermediate is stable at low temperatures and is subsequently hydrolyzed during aqueous workup to yield the final aldehyde product.[6]

Detailed Experimental Protocol:

-

Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Precursor Addition: Add 3-bromo-5-(trifluoromethyl)pyridine (1.0 eq) to the cooled THF.

-

Lithiation: Slowly add n-butyllithium (1.1 eq, typically 2.5 M in hexanes) dropwise to the solution, maintaining the temperature at -78 °C. Stir the resulting mixture for 30-60 minutes at this temperature. The formation of the lithiated intermediate is often indicated by a color change.

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise to the reaction mixture. Continue stirring at -78 °C for an additional 1-2 hours.

-

Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified via column chromatography on silica gel to yield this compound as a solid.[4][5]

Self-Validation: The identity and purity of the synthesized product must be confirmed through standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry, and compared against reference data. The ¹⁹F NMR should show a characteristic singlet for the -CF₃ group, typically in the range of -60 to -70 ppm relative to CCl₃F.[7]

Chemical Reactivity and Derivatization

The aldehyde functional group makes this compound a versatile precursor for a variety of important chemical transformations.

In the synthesis of Pexidartinib, the aldehyde functionality of 6-(trifluoromethyl)nicotinaldehyde is crucial. It undergoes a reductive amination reaction with an advanced intermediate containing a primary amine, forging a key carbon-nitrogen bond that links the two core heterocyclic fragments of the final drug molecule. [8]This example highlights how a seemingly simple building block can be the linchpin in the construction of a complex, life-saving therapeutic.

Safety and Handling

As a chemical intermediate, this compound requires careful handling in a laboratory setting.

-

GHS Hazard Classification:

-

Hazard Statement: H302: Harmful if swallowed. [3] * Signal Word: Warning. [3]* Precautionary Measures:

-

Handling: Use in a well-ventilated area or fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. Recommended storage is at 2-8°C. [3] For comprehensive safety information, users should always consult the latest Safety Data Sheet (SDS) provided by the supplier. The closely related isomer, 6-(trifluoromethyl)nicotinaldehyde, is classified as "Toxic if swallowed" (H301), suggesting that a high degree of caution is warranted.

-

Conclusion

This compound stands as a testament to the power of strategic molecular design. By combining the beneficial electronic and metabolic properties of the trifluoromethyl group with the synthetic flexibility of the aldehyde function on a privileged pyridine core, it provides chemists with a high-value tool for innovation. Its successful application as a key building block, illustrated by analogous chemistry in FDA-approved drugs, underscores its continued importance and potential in the ongoing quest for novel and more effective chemical entities in medicine and agriculture.

References

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18. Available at: [Link]

-

Sokolenko, T. M., & Yagupolskii, Yu. L. (2024). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Journal of Organic and Pharmaceutical Chemistry, 22(1), 22-30. Available at: [Link]

-

Sokolenko, T. M., & Yagupolskii, Yu. L. (2024). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. SciSpace. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. Available at: [Link]

-

Schall, A., & Reiser, O. (n.d.). The formylation of arylmetal reagents. Science of Synthesis. Available at: [Link]

-

Sokolenko, T. M., & Yagupolskii, Yu. L. (2024). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. ResearchGate. Available at: [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

-

Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021(5), 57-72. Available at: [Link]

-

HETEROCYCLES. (2011). Formylation of the Pyridine Ring. 83(9). Available at: [Link]

-

Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Synthetic Communications, 23(6), 789-795. Available at: [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US10385067B2 - Sodium (2R,5S,13aR)-7,9-dioxo-10-((2,4,6-trifluorobenzyl)carbamoyl)-2,3,4,5,7,9,13,13a-octahydro-2,5-methanopyrido[1â²,2â²:4,5]pyrazino[2,1-b][1,3]oxazepin-8-olate - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. scispace.com [scispace.com]

- 8. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

5-(Trifluoromethyl)nicotinaldehyde safety data sheet (SDS) information

An In-depth Technical Guide to the Safe Handling of 5-(Trifluoromethyl)nicotinaldehyde

This guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the safety data, handling procedures, and emergency protocols for this compound (CAS No. 131747-67-6). As robust safety data for this specific compound is limited, this document incorporates data from closely related structural isomers, such as 6-(Trifluoromethyl)nicotinaldehyde, to provide a conservative and thorough safety framework. This approach is rooted in the principle of treating compounds with similar structural motifs and functional groups with a comparable level of caution until specific data becomes available.

Compound Identification and Physical Properties

This compound is a fluorinated pyridine derivative used as a building block in medicinal chemistry and materials science. Understanding its physical characteristics is the first step in ensuring its safe handling.

| Property | Value | Source |

| CAS Number | 131747-67-6 | [1] |

| Molecular Formula | C₇H₄F₃NO | [1] |

| Molecular Weight | 175.11 g/mol | [1] |

| Appearance | Faint lemon powder | [1] |

| Boiling Point | 201.2 ± 35.0 °C (Predicted) | [1] |

| Density | 1.369 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage Temperature | 2-8°C | [1] |

GHS Hazard Identification and Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information. While specific GHS data for this compound is sparse, the available information and data from its isomer, 6-(Trifluoromethyl)nicotinaldehyde, suggest the following classifications should be adopted as a precautionary measure.

GHS Pictograms and Associated Hazards

Caption: GHS Pictograms and corresponding hazard statements.

Hazard and Precautionary Statements

Based on available data, the following H- and P-statements are recommended.

| Code | Statement | Source |

| H301 | Toxic if swallowed. | [2] |

| H315 | Causes skin irritation. | |

| H317 | May cause an allergic skin reaction. | [2] |

| H319 | Causes serious eye irritation. | [2] |

| H335 | May cause respiratory irritation. | [2] |

| P261 | Avoid breathing dust/fumes. | [2] |

| P264 | Wash skin thoroughly after handling. | [2] |

| P270 | Do not eat, drink or smoke when using this product. | [2] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [2] |

| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | [2] |

| P302+P352 | IF ON SKIN: Wash with plenty of water. | [2] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |

| P405 | Store locked up. | [2] |

Note: Statements are primarily derived from the closely related isomer 6-(Trifluoromethyl)nicotinaldehyde and should be considered a conservative safety approach.

Toxicological Profile: A Mechanistic Overview

A thorough toxicological investigation of this compound has not been completed.[3] However, the aldehyde functional group and the trifluoromethyl-substituted pyridine ring suggest specific toxicological concerns that align with the observed hazards of its isomers.

-

Acute Oral Toxicity: The classification "Toxic if swallowed" (H301) suggests a low median lethal dose (LD50).[2] The electrophilic nature of the aldehyde can lead to covalent modification of essential biomolecules in the gastrointestinal tract and systemically after absorption.

-

Irritation (Skin, Eyes, Respiratory): Aldehydes are known irritants. They can react with amine and sulfhydryl groups in proteins within epithelial tissues, triggering inflammatory responses. This mechanism underlies the skin (H315), eye (H319), and respiratory (H335) irritation observed with related compounds.[2]

-

Skin Sensitization: The potential for allergic skin reaction (H317) arises from the compound's ability to act as a hapten.[2] After penetrating the skin, it can covalently bind to skin proteins, forming an immunogenic complex that is recognized by the immune system, leading to contact dermatitis upon subsequent exposures.

Laboratory Protocols for Safe Handling and Storage

A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment (PPE), is essential. This is often described by the "Hierarchy of Controls" model.

Hierarchy of Hazard Controls

Caption: The hierarchy of controls for mitigating chemical hazards.

Step-by-Step Handling Protocol

-

Preparation and Engineering Controls:

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[5]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before use.

-

Body Protection: Wear a lab coat. For larger quantities, consider an impervious apron. Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.[2]

-

-

Procedural Discipline:

-

Avoid all personal contact, including inhalation.[2]

-

Do not eat, drink, or smoke in the laboratory area.[2]

-

Weigh out the solid compound carefully to avoid generating dust.

-

Keep containers securely sealed when not in use.[2]

-

Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]

-

-

Storage:

-

Store in the original, tightly sealed container in a cool, dry, and well-ventilated area.[1][2][4] The recommended storage temperature is between 2-8°C.[1]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[6]

-

Store in a locked cabinet or area accessible only to authorized personnel.[2]

-

Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of an exposure. First aid personnel should be aware of the material's toxicity and take precautions to ensure their own safety.[7]

First Aid Response Workflow

Caption: General workflow for first aid response to chemical exposure.

First Aid Measures by Exposure Route

| Exposure Route | First Aid Protocol | Source |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration or oxygen. Seek immediate medical attention. | [2][8] |

| Skin Contact | Immediately remove all contaminated clothing. Flush skin with plenty of soap and running water for at least 15 minutes. Seek medical attention if irritation or a rash occurs. | [2][4] |

| Eye Contact | Immediately wash out with fresh running water for at least 15 minutes, ensuring complete irrigation by keeping eyelids apart. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [2][4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Immediately call a poison control center or doctor. | [2] |

Accidental Release and Fire-Fighting Measures

Proper preparedness for spills and fires is a cornerstone of laboratory safety.

Accidental Release Measures

-

Minor Spills (Solid):

-

Evacuate non-essential personnel and ensure adequate ventilation.

-

Wear appropriate PPE as described in Section 4.

-

Avoid generating dust. Gently sweep or scoop the material.

-

Use a dry clean-up procedure. Place the spilled material into a suitable, labeled, and sealed container for disposal.[2]

-

Clean the spill area thoroughly with soap and water.

-

-

Major Spills:

-

Evacuate the area immediately and move upwind.

-

Alert the emergency response team and fire brigade, informing them of the location and nature of the hazard.[2]

-

Only trained personnel equipped with appropriate PPE, including respiratory protection, should attempt to control the spill.

-

Fire-Fighting Measures

Although not classified as flammable, containers may burn in a fire, emitting toxic fumes.[2]

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[3][5] There is no restriction on the type of extinguisher that may be used.[2]

-

Specific Hazards: Hazardous combustion products may include carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF).[4]

-

Advice for Firefighters: Firefighters should wear full protective clothing and self-contained breathing apparatus (SCBA) in pressure-demand mode (MSHA/NIOSH approved or equivalent).[5][9] Cool fire-exposed containers with a water spray from a protected location.[2]

References

- Time in Lafayette County, US. (n.d.). Google Search.

- Apollo Scientific. (2023, July 5). Safety Data Sheet: 6-(Trifluoromethyl)nicotinaldehyde.

- Fisher Scientific. (2025, December 24). Safety Data Sheet: 2-Methyl-6-(trifluoromethyl)nicotinaldehyde.

- Echemi. (n.d.). Safety Data Sheet: 2-Amino-5-(trifluoromethyl)nicotinaldehyde.

- Capot Chemical Co., Ltd. (n.d.). MSDS of 2-(2-(Trifluoromethoxy)phenyl)-5-(trifluoromethyl)isonicotinaldehyde.

- Fisher Scientific. (2025, December 19). Safety Data Sheet: 2,3-Dichloro-5-(trifluoromethyl)pyridine.

- ChemicalBook. (n.d.). 5-Trifluoromethyl-pyridine-3-carbaldehyde | 131747-67-6.

- Angene Chemical. (2025, September 10). Safety Data Sheet: 2-Bromo-6-(trifluoromethyl)nicotinaldehyde.

- Sigma-Aldrich. (n.d.). 6-(Trifluoromethyl)pyridine-3-carboxaldehyde 95%.

- Sigma-Aldrich. (n.d.). 5-(trifluoromethyl)picolinaldehyde | 31224-82-5.

- REACH Online. (n.d.). SECTION 5: Firefighting measures.

- OSHA. (n.d.). Section 5: Firefighting Measures.

- Wikipedia. (n.d.). Nortilidine.

- National Institutes of Health (NIH). (n.d.). Evaluation of Interventions to Reduce Firefighter Exposures - PMC.

- LGC Standards. (n.d.). Drugs of abuse in whole blood, low DOA-I (lyo.).

- CP Lab Safety. (n.d.). 3,5-Bis(trifluoromethyl)benzaldehyde, 5g, Each.

- Echemi. (n.d.). This compound 131747-67-6.

- Amerigo Scientific. (n.d.). 3-Fluoro-5-(trifluoromethyl)picolinaldehyde.

- Fisher Scientific. (2024, March 29). Safety Data Sheet: 2,4-Dimethoxybenzaldehyde.

- LGC Standards. (n.d.). Drugs of abuse in urine WDT Confirm U +25%.

- Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards | NIOSH.

- BASF. (2023, May 5). Safety Data Sheet.

Sources

- 1. 5-Trifluoromethyl-pyridine-3-carbaldehyde | 131747-67-6 [m.chemicalbook.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. capotchem.cn [capotchem.cn]

- 4. fishersci.com [fishersci.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. download.basf.com [download.basf.com]

- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 9. cdp.dhs.gov [cdp.dhs.gov]

The Alchemist's Tune: A Historical Synthesis of Trifluoromethylated Pyridines for the Modern Chemist

An In-Depth Technical Guide

Foreword: The Trifluoromethyl Group - A Privileged Player

To the researchers, scientists, and drug development professionals who navigate the complex landscape of molecular design, the trifluoromethyl (CF₃) group needs no introduction. Its introduction into a molecule, particularly a privileged scaffold like pyridine, can dramatically alter its physicochemical properties. This "super-halogen" enhances metabolic stability, modulates lipophilicity, and alters electronic character, making the trifluoromethylated pyridine a cornerstone in modern agrochemicals and pharmaceuticals. Yet, the methods to forge this critical C(sp²)–CF₃ bond on a pyridine ring have evolved significantly over the last eight decades. This guide is not merely a collection of recipes; it is a historical and technical narrative, tracing the evolution of synthetic thought from brute-force halogen exchange to the elegance of site-selective C–H functionalization. By understanding the "why" behind these historical shifts, the modern chemist is better equipped to select and innovate upon these foundational methods.

Chapter 1: The Dawn of Pyridyl Trifluoromethylation - The Halogen Exchange Era

The story of trifluoromethylated pyridines begins in the post-war era of chemical innovation, mirroring the development of their benzenoid cousins. The earliest methods were direct, forceful, and relied on the transformation of pre-existing methyl groups into the desired trifluoromethyl moiety.

The Seminal McBee Method (1947): From Picoline to Trifluoromethylpyridine

The first reported synthesis of a trifluoromethylpyridine was achieved in 1947 by McBee and colleagues, adapting the known chemistry of benzotrifluoride production.[1] The logic was straightforward: convert a stable methyl group into a trichloromethyl group, then perform a halogen exchange (Halex) reaction to replace chlorine with fluorine. This foundational approach, often leveraging the Swarts reaction, laid the industrial groundwork for decades to come.

The process is a two-act play of radical chlorination followed by nucleophilic fluorination. The initial step involves the exhaustive free-radical chlorination of a picoline (methylpyridine) feedstock under harsh, high-temperature conditions, often in the vapor phase, to produce a (trichloromethyl)pyridine.

The second, critical step is the fluorination. This is classically achieved using antimony trifluoride (SbF₃), often activated with antimony pentachloride (SbCl₅), or by using anhydrous hydrogen fluoride (HF) under pressure.[2] The antimony-based method is a classic Swarts fluorination, where the active species is antimony trifluorodichloride (SbF₃Cl₂).

Mechanism of the Swarts Fluorination Step:

The reaction proceeds through a series of nucleophilic substitution steps at the carbon atom of the trichloromethyl group. The antimony(III) fluoride acts as the fluoride source, with its efficacy enhanced by the presence of an antimony(V) species which polarizes the C-Cl bond, making the carbon more susceptible to nucleophilic attack by a fluoride ion from another SbF₃ molecule.

Caption: Mechanism of Swarts Fluorination on a Trichloromethylpyridine.

Field Insights & Causality:

The choice of the Swarts reaction or high-pressure HF was dictated by industrial scalability and reagent cost. While effective, these methods are energy-intensive and often suffer from poor functional group tolerance and the generation of significant corrosive waste. The initial chlorination step, in particular, can lead to undesired chlorination on the pyridine ring itself, resulting in mixtures of products that require costly separation.[1] This lack of selectivity was a major driving force for the development of alternative strategies.

Experimental Protocol: Representative Halogen Exchange Synthesis

(This protocol is a synthesized representation based on historical patents and publications.)

Step 1: Vapor-Phase Chlorination of 3-Picoline

-

Apparatus: A vertical tube reactor packed with a suitable inert material (e.g., porcelain chips) and equipped with inlets for 3-picoline and chlorine gas, and an outlet leading to a condenser and scrubber system. The reactor is heated externally.

-

Procedure: a. Heat the reactor to a temperature of 350-500°C.[3][4][5] b. Introduce a stream of 3-picoline vapor, carried by an inert gas (e.g., nitrogen), into the reactor. c. Concurrently, introduce a molar excess of chlorine gas. The ratio of Cl₂ to picoline is critical for exhaustive side-chain chlorination and is typically high (e.g., >7:1).[4] d. The gaseous effluent is passed through a condenser to collect the crude chlorinated product mixture, which primarily contains 3-(trichloromethyl)pyridine. e. Unreacted chlorine and HCl byproduct are neutralized in a caustic scrubber. f. The crude 3-(trichloromethyl)pyridine is purified by fractional distillation.

Step 2: Fluorination of 3-(Trichloromethyl)pyridine with Anhydrous HF

-

Apparatus: A high-pressure autoclave (e.g., Hastelloy-C) equipped with a stirrer, thermocouple, pressure gauge, and inlet/outlet valves.

-

Procedure: a. Charge the autoclave with purified 3-(trichloromethyl)pyridine and a catalytic amount of a metal halide catalyst, such as anhydrous FeCl₃ (1-5 mol%).[2] b. Seal the autoclave and evacuate to remove air and moisture. c. Cool the autoclave and introduce anhydrous hydrogen fluoride (HF), typically at least 3 molar equivalents per trichloromethyl group.[2] d. Heat the mixture to 150-250°C. The pressure will rise significantly (e.g., up to 1200 psig).[2] e. Maintain the reaction at temperature with vigorous stirring for several hours until the reaction is complete, as monitored by GC analysis of samples taken from the reactor. f. Cool the reactor, carefully vent the excess HF, and neutralize the reaction mixture. g. The organic phase is separated, washed, dried, and purified by distillation to yield 3-(trifluoromethyl)pyridine.

Chapter 2: Building from the Ground Up - Pyridine Ring Construction

The challenges of selectivity in the halogen exchange approach led chemists to an alternative paradigm: if it is difficult to install the CF₃ group onto a pre-formed ring, why not build the ring around the CF₃ group? This strategy, known as ring construction or cyclocondensation, offered a powerful new level of control over the final product's substitution pattern.

The Hantzsch Pyridine Synthesis: A Trifluoromethyl Variation

The venerable Hantzsch pyridine synthesis, first reported in 1881, is a multi-component reaction that constructs a dihydropyridine ring from an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[6] By employing a β-ketoester already bearing a trifluoromethyl group, such as ethyl 4,4,4-trifluoroacetoacetate (ETFAA), chemists could elegantly construct a pyridine ring with a CF₃ group pre-installed.

The key to this method's success lies in the final, often overlooked, step: the aromatization of the initially formed dihydropyridine intermediate. This oxidation is the driving force that yields the stable aromatic pyridine product and can be accomplished with a variety of oxidizing agents, such as nitric acid, manganese dioxide, or ferric chloride.

Mechanism of the Hantzsch Synthesis with a CF₃-Ketoester:

The reaction proceeds through a cascade of condensation and addition reactions, culminating in cyclization and dehydration, followed by oxidation.

Caption: Workflow for the Hantzsch Synthesis of a Trifluoromethylated Pyridine.

Field Insights & Causality:

The Hantzsch synthesis provided a significant leap in regiochemical control. The substitution pattern of the final pyridine is explicitly defined by the choice of the aldehyde and the β-dicarbonyl components. For example, using formaldehyde (R=H) and ETFAA leads to a 4-unsubstituted pyridine with CF₃ groups at the 2- and 6-positions (after oxidation and assuming the ester groups are subsequently removed). This "building block" approach avoids the isomeric mixtures common in vapor-phase halogenation and allows access to substitution patterns that are otherwise difficult to obtain. Its primary limitation is that it classically produces symmetrically substituted pyridines.

Experimental Protocol: Hantzsch Synthesis of a Bis(trifluoromethyl)pyridine Derivative

(This protocol is a representative procedure for the synthesis and subsequent aromatization.)

-

Apparatus: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Procedure: a. To the round-bottom flask, add ethyl 4,4,4-trifluoroacetoacetate (ETFAA) (2.0 equiv.), an aldehyde (e.g., benzaldehyde, 1.0 equiv.), and a suitable solvent such as ethanol. b. Add ammonium acetate (1.1 equiv.) as the ammonia source. c. Heat the mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress by TLC until the starting materials are consumed. d. Cool the reaction mixture to room temperature. The 1,4-dihydropyridine product will often precipitate and can be collected by vacuum filtration and washed with cold ethanol.[1] e. To aromatize the dihydropyridine, dissolve the crude product in glacial acetic acid. f. Add an oxidizing agent, such as sodium nitrite (NaNO₂) or chromium trioxide (CrO₃), portion-wise at a low temperature (e.g., 0-10°C). g. After the addition is complete, allow the mixture to stir at room temperature for several hours. h. Pour the reaction mixture into ice water and neutralize with a base (e.g., NaOH solution). i. Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure. j. Purify the resulting pyridine derivative by column chromatography or recrystallization.

Chapter 3: The Modern Era - Direct Trifluoromethylation

The late 20th and early 21st centuries witnessed a paradigm shift towards greater efficiency and elegance: the direct introduction of a CF₃ group onto an existing pyridine ring. These methods can be broadly categorized by the nature of the trifluoromethyl species: radical, nucleophilic, or electrophilic.

Radical C-H Trifluoromethylation: The Baran & Langlois Approach

Direct C-H functionalization is the modern synthetic chemist's ideal. Radical trifluoromethylation offered the first glimpse into this possibility for pyridines. Early methods were often unselective, but the development of practical radical precursors revolutionized the field.

A landmark contribution came from the Baran group in 2011, which developed a general and operationally simple protocol for the "innate" C-H trifluoromethylation of heterocycles.[7][8] This method uses sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) or its zinc analogue (a stable, bench-top solid) as the CF₃ radical precursor, in combination with a simple oxidant like tert-butyl hydroperoxide (TBHP) or K₂S₂O₈.

Mechanism of Radical Trifluoromethylation:

The reaction is initiated by the oxidation of the sulfinate, which generates a trifluoromethyl radical (•CF₃) via the extrusion of SO₂. This highly electrophilic radical then adds to the electron-deficient pyridine ring. The resulting radical cation intermediate is then oxidized and deprotonated to restore aromaticity.

Caption: General Mechanism for Oxidative Radical Trifluoromethylation of Pyridine.

Field Insights & Causality:

This method's power lies in its operational simplicity and broad scope. It avoids the need for pre-functionalizing the pyridine with a halogen, making it ideal for late-stage functionalization of complex molecules. However, a significant challenge is regioselectivity. Because the •CF₃ radical attacks the most electron-deficient positions of the pyridine ring (C2, C4, C6), the reaction often produces a mixture of constitutional isomers, particularly with unsubstituted pyridine.[9] Selectivity can sometimes be influenced by solvent choice or the presence of directing groups.[7]

Experimental Protocol: Baran's Innate C-H Trifluoromethylation

(Based on the procedure reported in PNAS, 2011, 108, 14411.)[7][8]

-

Apparatus: A standard round-bottom flask or vial with a magnetic stir bar. The reaction is typically run open to the air.

-

Procedure: a. To a vial, add the pyridine substrate (1.0 equiv.), zinc(II) trifluoromethanesulfinate (Zn(SO₂CF₃)₂, 2.0 equiv.), and a solvent mixture (e.g., a 1:1 mixture of dichloromethane and water). b. To the stirring suspension, add tert-butyl hydroperoxide (TBHP, 70 wt. % in H₂O, 4.0 equiv.) dropwise. c. Stir the reaction vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by GC-MS or LC-MS. d. Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). e. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. f. Purify the residue by flash column chromatography on silica gel to separate the regioisomers and isolate the desired trifluoromethylated pyridine products.

Nucleophilic Trifluoromethylation: The Copper-Catalyzed Ruppert-Prakash Reaction

For pyridines bearing a leaving group (typically iodine or bromine), nucleophilic trifluoromethylation provides a powerful and regioselective alternative. The most prominent method in this class involves the use of (trifluoromethyl)trimethylsilane (TMSCF₃, the Ruppert-Prakash reagent) in a copper-catalyzed cross-coupling reaction.[10]

This transformation is believed to proceed through the formation of a "CuCF₃" species, which then participates in a cross-coupling cycle with the halopyridine. The fluoride source (e.g., KF, CsF) is crucial for activating the TMSCF₃ reagent.

Field Insights & Causality:

The key advantage of this method is its exquisite regioselectivity, which is dictated by the position of the halide on the starting material. This allows for the synthesis of a single, specific isomer, a feat unattainable with the early radical methods. The reaction is particularly effective for iodopyridines at the 2-position.[10] The development of this and similar copper-mediated processes made single-isomer trifluoromethylpyridines readily accessible from common halopyridine precursors.

Electrophilic Trifluoromethylation: The Rise of Togni and Umemoto Reagents

The development of shelf-stable, electrophilic trifluoromethylating agents, such as the hypervalent iodine-based Togni reagents and the sulfonium-based Umemoto reagents, marked another major milestone.[11] These reagents deliver a "CF₃⁺" equivalent to nucleophilic substrates.

While electron-rich aromatics are suitable substrates, the electron-deficient nature of the pyridine ring makes it a poor nucleophile for direct electrophilic trifluoromethylation. Consequently, successful strategies often require activation of the pyridine ring. A recent example involves the hydrosilylation of the pyridine to form a more electron-rich enamine-like intermediate, which then readily reacts with a Togni reagent at the 3-position.[9] This elegant strategy overcomes the innate reactivity of the pyridine ring to achieve a previously challenging regioselectivity.

Table 1: A Comparative Overview of Historical Synthesis Strategies

| Method Class | Typical Precursor | Key Reagents | Regioselectivity | Key Advantages | Historical Limitations |

| Halogen Exchange | Picoline | Cl₂, HF or SbF₃/SbCl₅ | Dependent on picoline isomer | Industrial scalability, low-cost feedstock | Harsh conditions, low functional group tolerance, isomeric mixtures from ring chlorination |

| Ring Construction | CF₃-β-ketoester | Aldehyde, NH₃ source, Oxidant | High (defined by starting materials) | Excellent regiocontrol, access to complex patterns | Limited to accessible building blocks, often requires multiple steps |

| Radical C-H | Unsubstituted Pyridine | CF₃SO₂Na, Oxidant (TBHP) | Low to Moderate (C2/C4 favored) | Direct C-H functionalization, late-stage application | Often yields mixtures of regioisomers, can have moderate yields |

| Nucleophilic Cross-Coupling | Halopyridine | TMSCF₃, Cu(I) salt, F⁻ source | High (defined by halide position) | Excellent regioselectivity, good yields | Requires pre-functionalized pyridine starting material |

| Electrophilic C-H | Activated Pyridine | Togni/Umemoto Reagent | High (defined by activation strategy) | Access to unique regiochemistries (e.g., C3) | Requires activation of the electron-deficient pyridine ring |

Conclusion: An Evolving Toolkit

The synthetic journey towards trifluoromethylated pyridines is a compelling narrative of chemical ingenuity. From the brute-force industrial methods of the 1940s to the precise and subtle C-H activation strategies of today, the evolution reflects our growing understanding of reactivity and our quest for efficiency and selectivity. Each historical method, with its inherent strengths and weaknesses, remains a valuable tool in the chemist's arsenal. The foundational halogen exchange and ring construction methods are still relevant for large-scale synthesis of specific building blocks, while the modern direct functionalization techniques provide unparalleled flexibility for late-stage diversification in drug discovery. By appreciating the logic and causality behind each of these developments, the modern scientist is not just a user of methods, but an informed innovator, ready to build upon this rich chemical history.

References

-

Baran, P. S., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411–14415. [Link]

-

Tsukamoto, M., & Fujishima, H. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 140–157. [Link]

-

Parsons, A. T., & Buchwald, S. L. (2011). Copper-Catalyzed Trifluoromethylation of Unactivated Olefins. Angewandte Chemie International Edition, 50(40), 9120-9123. [Link]

-

Muta, R., Torigoe, T., & Kuninobu, Y. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters, 24(44), 8192–8196. [Link]

- Fung, A. P., et al. (1987). Preparation of (trifluoromethyl)pyridines. U.S.

-

Cottet, F., & Schlosser, M. (2004). Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. European Journal of Organic Chemistry, 2004(15), 327-330. [Link]

- Hantzsch, A. R. (1881). Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Justus Liebigs Annalen der Chemie, 215(1), 1-82.

-

Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757-786. [Link]

- Langlois, B. R., Laurent, E., & Roidot, N. (1991). Trifluoromethylation of Aromatic Compounds with Sodium Trifluoromethanesulfinate under Oxidative Conditions. Tetrahedron Letters, 32(51), 7525–7528.

- Stanek, K., Koller, R., & Togni, A. (2008). Electrophilic Trifluoromethylation of Phenols. The Journal of Organic Chemistry, 73(19), 7678–7685.

-

Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411–14415. [Link]

- Umemoto, T., et al. (1996). Power-Variable and Recyclable Electrophilic Trifluoromethylating Agents: S-(Trifluoromethyl)diarylsulfonium Salt Derivatives. Journal of the American Chemical Society, 118(21), 4916-4923.

- Heinzelman, R. V. (1984). Production of polychlorinated pyridine mixtures by liquid phase chlorination of beta-picoline or beta-picoline hydrochloride. U.S.

-

Baran, P. S., et al. (2011). Innate C-H trifluoromethylation of heterocycles. PubMed Central. [Link]

- Singh, B., & Lesher, G. Y. (1980). Reinvestigation of the reaction of ethyl 4,4,4-trifluoroacetoacetate with aldehydes and ammonia. Journal of Heterocyclic Chemistry, 17(5), 1109-1110.

- Hantzsch, A. (1882). Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen. Berichte der deutschen chemischen Gesellschaft, 14(1), 1637-1638.

- (1996). Chlorination process of pyridine derivatives.

- (2018). The preparation method of 4,4,4-ethyl trifluoroacetoacetate.

-

(2024). Hantzsch pyridine synthesis. Wikipedia. [Link]

-

(2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry. [Link]

-

Kieltsch, I., Eisenberger, P., & Togni, A. (2007). Mild Electrophilic Trifluoromethylation of Carbon- and Heteroatom-Centered Nucleophiles by a Hypervalent Iodine(III)–CF3 Reagent. Angewandte Chemie International Edition, 46(5), 754-757. [Link]

-

(2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters. [Link]

-

(2025). Reductive Amination with Borohydride & Borane Reducing Agents. Studylib. [Link]

- (1997). Chlorination process. U.S.

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 3. WO1984004095A1 - Production of polychlorinated pyridine mixtures by liquid phase chlorination of beta-picoline or beta-picoline hydrochloride - Google Patents [patents.google.com]

- 4. EP0684943B1 - Chlorination process of pyridine derivatives - Google Patents [patents.google.com]

- 5. US5484929A - Chlorination process - Google Patents [patents.google.com]

- 6. m.youtube.com [m.youtube.com]

- 7. pnas.org [pnas.org]

- 8. Innate C-H trifluoromethylation of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemistryviews.org [chemistryviews.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

Methodological & Application

Introduction: The Strategic Importance of the 5-(Trifluoromethyl)nicotinyl Scaffold

An Application Guide to the Synthesis of Novel Derivatives from 5-(Trifluoromethyl)nicotinaldehyde

In the landscape of modern medicinal chemistry and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl (-CF₃) group, in particular, is a powerful modulator of physicochemical properties. When appended to a pyridine ring, as in this compound, it creates a building block of immense value. The strong electron-withdrawing nature of the -CF₃ group significantly influences the reactivity of the pyridine ring and its substituents, while also enhancing metabolic stability, lipophilicity, and receptor-binding affinity of the resulting derivatives[1].

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic utility of this compound. We move beyond simple procedural lists to explain the causality behind key synthetic transformations, offering detailed, field-proven protocols for the synthesis of diverse and novel derivatives. The methodologies described herein are designed to be robust and adaptable, serving as a foundational toolkit for leveraging this critical chemical intermediate.

Core Synthetic Transformations & Protocols

The aldehyde functionality of this compound is a versatile handle for a multitude of chemical reactions. We will focus on three primary classes of transformations: C-N bond formation via reductive amination, C-C double bond formation through olefination reactions, and the construction of novel heterocyclic systems.

Reductive Amination: Accessing a Library of Novel Amines

Reductive amination is arguably the most effective and widely used method for the synthesis of amines from carbonyl compounds. The process involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This one-pot procedure is highly efficient and tolerant of a wide range of functional groups.

Scientific Rationale: The choice of reducing agent is critical and depends on its selectivity and the pH of the reaction medium. Sodium triacetoxyborohydride, NaBH(OAc)₃, is often the reagent of choice for its mildness, excellent functional group tolerance, and efficacy under slightly acidic conditions, which favor iminium ion formation without significantly reducing the starting aldehyde[2][3]. This selectivity prevents the wasteful formation of the corresponding alcohol.

Figure 1: General workflow for the reductive amination of this compound.

Protocol 1: Synthesis of N-Benzyl-1-(5-(trifluoromethyl)pyridin-3-yl)methanamine

-

Materials & Reagents:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq)

-

1,2-Dichloroethane (DCE) or Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Equipment:

-

Round-bottom flask with magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve in anhydrous DCE (0.2 M solution).

-

Add benzylamine (1.1 eq) to the solution and stir for 20-30 minutes at room temperature to facilitate imine formation.

-

In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirred mixture. Note: The reaction is typically exothermic; a slight increase in temperature may be observed.

-

Stir the reaction at room temperature for 4-12 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

-

Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir for 15 minutes until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure secondary amine.

-

-

Self-Validation & Troubleshooting:

-

Expected Outcome: A colorless to pale yellow oil or solid. Characterization by ¹H NMR should show the disappearance of the aldehyde proton (~10 ppm) and the appearance of a new benzylic CH₂ signal.

-

Incomplete Reaction: If the starting material persists, add an additional portion of NaBH(OAc)₃ (0.3 eq) and allow the reaction to stir for another 4 hours.

-

Side Product Formation: Formation of 5-(trifluoromethyl)pyridin-3-yl)methanol indicates that the reducing agent is reducing the aldehyde before imine formation. Ensure the amine and aldehyde are pre-stirred sufficiently.

-

| Amine Substrate | Reducing Agent | Solvent | Typical Yield (%) |

| Aniline | NaBH(OAc)₃ | DCE | 85-95% |

| Morpholine | NaBH(OAc)₃ | DCE | 90-98% |

| (R)-α-Methylbenzylamine | NaBH(OAc)₃ | MeOH | 80-90% |

| Cyclohexylamine | NaBH₃CN / AcOH | MeOH | 75-85% |

Wittig Reaction: Stereoselective Alkene Synthesis

The Wittig reaction is a powerful method for synthesizing alkenes by reacting an aldehyde with a phosphorus ylide (a Wittig reagent).[4][5] The nature of the ylide (stabilized vs. non-stabilized) provides a degree of stereochemical control, often favoring the formation of the (E)-alkene with stabilized ylides.

Scientific Rationale: The reaction proceeds via a [2+2] cycloaddition between the ylide and the aldehyde to form a transient oxaphosphetane intermediate. The collapse of this intermediate yields the alkene and triphenylphosphine oxide (TPPO). The high thermodynamic stability of the P=O bond in TPPO is a major driving force for this reaction[5]. For stabilized ylides (containing an electron-withdrawing group like an ester), the reaction is often reversible and proceeds under thermodynamic control, leading predominantly to the more stable (E)-alkene.

Figure 2: The Wittig reaction mechanism for alkene synthesis.

Protocol 2: Synthesis of (E)-Ethyl 3-(5-(trifluoromethyl)pyridin-3-yl)acrylate

-

Materials & Reagents:

-

This compound (1.0 eq)

-

(Carbethoxymethylene)triphenylphosphorane (stabilized ylide, Ph₃P=CHCO₂Et) (1.1 eq)

-

Toluene or Dichloromethane (DCM)

-

Hexanes

-

Ethyl acetate

-

-

Equipment:

-

Round-bottom flask with magnetic stirrer and reflux condenser

-

Inert atmosphere setup

-

Heating mantle

-

-

Procedure:

-

To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and (Carbethoxymethylene)triphenylphosphorane (1.1 eq).

-

Add anhydrous toluene (0.3 M solution).

-

Heat the mixture to reflux (approx. 110 °C) and stir for 6-18 hours. Monitor the reaction by TLC, observing the consumption of the aldehyde and the formation of a new, less polar spot.

-

Cool the reaction mixture to room temperature. The byproduct, triphenylphosphine oxide (TPPO), may begin to precipitate.

-

Concentrate the mixture under reduced pressure.

-

Triturate the resulting crude solid/oil with a mixture of hexanes and a small amount of ethyl acetate to precipitate the majority of the TPPO.

-

Filter off the solid TPPO and wash with cold hexanes.

-

Concentrate the filtrate and purify by flash column chromatography (hexane/ethyl acetate gradient) to isolate the pure (E)-alkene product.

-

-

Self-Validation & Troubleshooting:

-

Expected Outcome: A white to off-white solid. ¹H NMR will confirm the formation of the vinyl protons with a large coupling constant (J ≈ 16 Hz), characteristic of an (E)-disubstituted alkene.

-

Low Yield: Ensure the ylide is dry and of high quality. If the reaction stalls, a higher boiling point solvent like xylene can be used.

-

Purification Issues: TPPO can be difficult to remove. Multiple triturations or careful chromatography are often necessary. In some cases, chromatography on alumina instead of silica can be more effective.

-

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (-CH₂-) to a carbonyl group, followed by dehydration.[6] It is a highly reliable method for forming C-C bonds and is particularly useful for synthesizing electron-deficient alkenes, which are valuable Michael acceptors and building blocks for further transformations.

Scientific Rationale: The reaction is typically catalyzed by a weak base, such as piperidine or pyridine, which is sufficient to deprotonate the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to form a resonance-stabilized carbanion[7]. This carbanion then acts as the nucleophile, attacking the aldehyde. The subsequent dehydration step is often spontaneous or driven by azeotropic removal of water, leading to the conjugated product.

Figure 3: Knoevenagel condensation pathway for C-C bond formation.

Protocol 3: Synthesis of 2-((5-(Trifluoromethyl)pyridin-3-yl)methylene)malononitrile

-

Materials & Reagents:

-

This compound (1.0 eq)

-

Malononitrile (1.05 eq)

-

Piperidine (catalytic amount, ~0.1 eq)

-

Ethanol (EtOH) or Isopropanol (IPA)

-

-

Equipment:

-

Round-bottom flask with magnetic stirrer and reflux condenser

-

Ice bath

-

Büchner funnel and filter flask

-

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.05 eq) in ethanol.

-

Add a catalytic amount of piperidine (a few drops) to the solution.

-

Stir the mixture at room temperature or gently heat to 40-50 °C for 1-4 hours. The reaction is often rapid, and the product may precipitate from the solution.

-

Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Once complete, cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a small amount of cold ethanol to remove residual impurities.

-

Dry the product under vacuum to obtain the pure crystalline material.

-

-

Self-Validation & Troubleshooting:

-

Expected Outcome: A highly crystalline, often colored, solid. The product is typically pure enough after filtration and washing, but can be recrystallized from ethanol if needed. The aldehyde proton signal will be absent in the ¹H NMR, replaced by a new singlet for the vinylic proton.

-

Reaction Fails to Start: Ensure the malononitrile is of good quality. A slight increase in temperature or the amount of catalyst can initiate the reaction.

-

Oily Product: If the product does not precipitate, concentrate the reaction mixture and attempt purification by column chromatography. This may indicate impurities in the starting materials.

-

| Active Methylene Compound | Base Catalyst | Solvent | Typical Yield (%) |

| Malononitrile | Piperidine | EtOH | >95% |

| Ethyl cyanoacetate | Piperidine | EtOH | 85-95% |

| Meldrum's acid | Pyridine | Toluene | 80-90% |

| 2,4-Pentanedione | Piperidine | EtOH | 70-80% |

Conclusion

This compound is a high-potential building block for the synthesis of complex molecules aimed at pharmaceutical and agrochemical applications. The protocols detailed in this guide for reductive amination, Wittig olefination, and Knoevenagel condensation provide robust and versatile pathways to a wide array of novel derivatives. By understanding the mechanistic principles behind these transformations, researchers can effectively troubleshoot and adapt these methods to construct diverse chemical libraries, accelerating the discovery of new bioactive agents.

References

-

Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Source: PubMed Central URL: [Link]

-

Title: Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors Source: PubMed Central (PMC) - NIH URL: [Link]

-

Title: 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds Source: Journal of Organic and Pharmaceutical Chemistry URL: [Link]

-

Title: Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives Source: PubMed Central URL: [Link]

-

Title: 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds Source: Journal of Organic and Pharmaceutical Chemistry URL: [Link]

-

Title: Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design Source: ResearchGate (Note: This is a general reference on heterocyclic chemistry) URL: [Link]

-

Title: Knoevenagel condensation Source: Wikipedia URL: [Link]

-

Title: One-Step Reductive Amination of 5-Hydroxymethylfurfural into 2,5-Bis(aminomethyl)furan over Raney Ni Source: PubMed URL: [Link]

-

Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI URL: [Link]

-

Title: 8. Wittig Reaction Source: University Web Pages URL: [Link]

-

Title: Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening Source: Sphinxsai.com URL: [Link]

-

Title: One‐Step Reductive Amination of 5‐Hydroxymethylfurfural into 2,5‐Bis(aminomethyl)furan over Raney Ni Source: ResearchGate URL: [Link]

-

Title: Recent Developments on Five-Component Reactions Source: MDPI URL: [Link]

-

Title: Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones Source: Organic Chemistry: An Indian Journal URL: [Link]

-

Title: Knoevenagel Condensation Source: Cambridge University Press URL: [Link]

-

Title: Comparison of Traditional and Alternative Wittig Reactions Source: University of North Texas URL: [Link]

-

Title: Recent advances in the multicomponent synthesis of heterocycles using tetronic acid Source: PubMed Central - NIH URL: [Link]

-

Title: Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes Source: Royal Society of Chemistry URL: [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. rsc.org [rsc.org]

- 4. d.web.umkc.edu [d.web.umkc.edu]

- 5. delval.edu [delval.edu]

- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 7. Knoevenagel Condensation (Chapter 70) - Name Reactions in Organic Synthesis [cambridge.org]

Application Notes and Protocols for Cyclocondensation Reactions Involving 5-(Trifluoromethyl)nicotinaldehyde

Introduction: The Strategic Importance of 5-(Trifluoromethyl)nicotinaldehyde in Medicinal Chemistry